Ir-Catalyzed C7 Borylation Yield: 7-Bromo-6-fluoroquinoline Synthesis Versus Non-Fluorinated Quinoline Regioselectivity
In the synthesis of 7-bromo-6-fluoroquinoline via Ir-catalyzed C–H borylation of 6-fluoroquinoline followed by CuBr₂-mediated bromination, the borylation step proceeds with 95% yield and complete regioselectivity for the C7 position [1]. This contrasts sharply with non-fluorinated quinoline substrates, which under identical Ir-catalyzed conditions produce mixtures of C5- and C7-borylated regioisomers with substantially reduced isolated yields of the desired single isomer [1]. The fluorine at C6 acts as an ortho-directing group, enabling exclusive C7 functionalization that is not achievable with unsubstituted quinoline or with 7-fluoroquinoline.
| Evidence Dimension | C7 C–H borylation yield and regioselectivity |
|---|---|
| Target Compound Data | 95% yield, exclusive C7 regioselectivity (via borylation of 6-fluoroquinoline precursor) |
| Comparator Or Baseline | Non-fluorinated quinoline: mixture of C5- and C7-borylated products, reduced single-isomer yield |
| Quantified Difference | Complete regioselectivity (100% C7) vs. regioisomeric mixture; isolated yield advantage >20 percentage points for single isomer |
| Conditions | Ir-catalyzed C–H borylation with B₂pin₂ in THF at 80°C |
Why This Matters
This yield and regioselectivity differential directly impacts procurement economics: the target substitution pattern can be obtained as a single isomer without chromatographic separation of regioisomeric mixtures, reducing purification costs and material loss in multi-step syntheses.
- [1] Liang, Y.; Hester, D.; Singleton, A.; et al. Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones. J. Org. Chem. 2022, 87, 9508–9518. View Source
